1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)propan-1-one
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Overview
Description
1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)propan-1-one is an organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, phenylsulfonyl chloride, and 4-propoxybenzaldehyde.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids.
Reaction Steps: The synthesis may involve multiple steps, including condensation reactions, sulfonylation, and purification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)propan-1-one involves its interaction with molecular targets and pathways. The sulfonyl group may play a key role in its reactivity and interactions with biological molecules. Further research is needed to elucidate the specific pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-(4-methoxyphenyl)propan-1-one
- 1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-(4-ethoxyphenyl)propan-1-one
Uniqueness
1-(4-Chlorophenyl)-3-(phenylsulfonyl)-3-(4-propoxyphenyl)propan-1-one is unique due to the presence of the propoxy group, which may impart distinct chemical and physical properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-chlorophenyl)-3-(4-propoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO4S/c1-2-16-29-21-14-10-19(11-15-21)24(30(27,28)22-6-4-3-5-7-22)17-23(26)18-8-12-20(25)13-9-18/h3-15,24H,2,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVGLKMTUCJQBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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